1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
“1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthesis methods for compounds similar to "1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride", focusing on thiazolidinediones and pyrrolidine-dione derivatives. These methods often involve reactions under specific conditions such as microwave irradiation or conventional heating, aiming to produce compounds with potential biological activities or for further chemical modifications (Al-Zaydi, 2010).
Biological Activity
The biological activity of compounds structurally related to "this compound" has been a subject of research. Studies have shown that derivatives of thiazolidinedione, a core structure in such compounds, possess hypoglycemic and hypolipidemic activities in vivo, making them candidates for further pharmacological studies in areas like diabetes and lipid disorders management (Kim et al., 2004).
Computational Studies
Computational studies have provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of compounds within the same family as "this compound". Such research helps understand the molecular properties and potential reactivity or biological activity of these compounds through methods like Density Functional Theory (DFT) (Boobalan et al., 2014).
Applications in Material Science
In material science, derivatives of pyrrolidine-dione have been explored for their potential use in various applications, including as inhibitors in corrosion studies and as organic compounds with specific electronic properties for technological applications. For instance, studies on 1H-pyrrole-2,5-dione derivatives have shown their effectiveness as corrosion inhibitors, an application relevant in industrial settings to protect metals against chemical degradation (Zarrouk et al., 2015).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like this one, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It’s known that molecules containing a thiazole ring can behave unpredictably when they enter physiological systems, leading to various changes .
Biochemical Pathways
It’s known that molecules containing a thiazole ring can activate or stop biochemical pathways .
Properties
IUPAC Name |
1-[[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S.ClH/c1-10-2-4-11(5-3-10)16-15-17-12(9-21-15)8-18-13(19)6-7-14(18)20;/h2-5,9H,6-8H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXOJCOZEMGXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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